molecular formula C15H23ClN2O B13757276 1-Methyl-N-(2,6-xylyl)isonipecotamide hydrochloride CAS No. 78186-37-5

1-Methyl-N-(2,6-xylyl)isonipecotamide hydrochloride

Cat. No.: B13757276
CAS No.: 78186-37-5
M. Wt: 282.81 g/mol
InChI Key: JZSWBHGUTPTRPN-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide chloride is a chemical compound known for its significant applications in various fields, including medicine and chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide chloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is then reacted with 1-methylpiperidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide chloride has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide chloride involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the transmission of nerve impulses, leading to a numbing effect. This mechanism is similar to other local anesthetics, making it effective in pain management .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide chloride is unique due to its specific structural features, which contribute to its effectiveness and versatility in various applications. Its ability to block sodium ion channels efficiently makes it a valuable compound in both medical and research settings .

Properties

CAS No.

78186-37-5

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide;chloride

InChI

InChI=1S/C15H22N2O.ClH/c1-11-5-4-6-12(2)14(11)16-15(18)13-7-9-17(3)10-8-13;/h4-6,13H,7-10H2,1-3H3,(H,16,18);1H

InChI Key

JZSWBHGUTPTRPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CC[NH+](CC2)C.[Cl-]

Origin of Product

United States

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